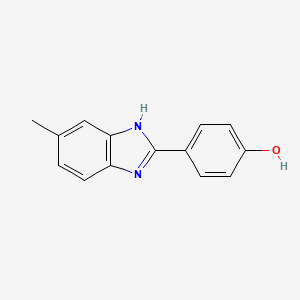

4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol

Description

Current Academic Significance of Benzimidazole (B57391) Derivatives in Chemical Research

Benzimidazole derivatives represent a prominent class of heterocyclic compounds, garnering immense interest due to their structural versatility and wide array of pharmacological activities. prepchem.comnih.gov Comprising a fusion of benzene (B151609) and imidazole (B134444) rings, this scaffold is a key "pharmacophore" in drug discovery. mdpi.com Its structural similarity to naturally occurring purines allows it to interact with various biological targets, leading to a broad spectrum of therapeutic applications. mdpi.com

The academic significance of these compounds is underscored by their well-documented biological activities, which include antimicrobial, antiviral, anticancer, anti-inflammatory, anthelmintic, and antihypertensive effects. prepchem.comnih.gov This diverse bioactivity has established benzimidazoles as a "privileged scaffold" among medicinal chemists, leading to the development of numerous commercial drugs. mdpi.comresearchgate.net The continuous exploration of novel synthetic methodologies, including green chemistry approaches, further highlights the sustained importance of this molecular framework in contemporary chemical research. prepchem.com

Table 1: Documented Pharmacological Activities of Benzimidazole Derivatives

| Activity | Description |

|---|---|

| Anticancer | Derivatives have shown effects against various cancer cell lines, sometimes by interfering with DNA topoisomerase I. mdpi.comnih.gov |

| Antimicrobial | Broad-spectrum activity against various bacteria and fungi. nih.govarabjchem.org |

| Antiviral | Efficacy against a range of viruses has been reported. nih.govresearchgate.net |

| Anthelmintic | A foundational application, with several benzimidazole-based drugs used to treat parasitic worm infections. researchgate.net |

| Anti-inflammatory | The benzimidazole fragment meets structural requirements common to anti-inflammatory compounds. mdpi.com |

Overview of Benzodiazolyl Phenols in Scientific Literature

The combination of a benzimidazole core and a phenol (B47542) group within the same molecule, as seen in benzodiazolyl phenols, creates compounds with unique physicochemical properties and enhanced biological potential. The phenol moiety, a hydroxyl group attached to a benzene ring, is known for its antioxidant properties and its ability to act as a hydrogen bond donor. nih.gov

When integrated with a benzimidazole ring, the phenolic group can significantly influence the molecule's biological activity. For instance, studies on 2-(hydroxyphenyl)benzimidazoles have revealed their potential as antifungal agents, DNA topoisomerase I inhibitors, and cytotoxic agents against various cancer cell lines. nih.govnih.gov The relative position of the hydroxyl group on the phenyl ring is crucial, with different isomers exhibiting varied biological effects. nih.gov Furthermore, these compounds are investigated for their photophysical properties, such as aggregation-induced emission, making them candidates for applications in materials science as sensors or light-emitting materials. rsc.org The ability of the benzimidazole N-H and the phenol O-H groups to participate in hydrogen bonding also makes these molecules valuable ligands in coordination chemistry.

Research Trajectory of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol and Related Analogues

While specific, in-depth research on this compound (CAS Number: 113561-64-1) is not extensively detailed in publicly available literature, its research trajectory can be inferred from the well-established chemistry of its analogues, primarily 2-(4-hydroxyphenyl)benzimidazoles. bldpharm.comsigmaaldrich.comchemicalbook.com

The synthesis of this class of compounds typically involves the condensation reaction between an o-phenylenediamine (B120857) and a corresponding carboxylic acid or its derivative. For this compound, a common synthetic route would involve the reaction of 4-methyl-1,2-phenylenediamine with 4-hydroxybenzoic acid under acidic conditions or at high temperatures. This method, known as the Phillips condensation, is a standard procedure for forming the benzimidazole ring. prepchem.com

Research on closely related analogues provides insight into the potential properties and areas of investigation for this specific compound. For example, the unmethylated parent compound, 2-(4-hydroxyphenyl)benzimidazole, has been synthesized and used as a key intermediate in the creation of novel antifungal agents. prepchem.comnih.gov Other studies have focused on the photoluminescent properties of similar structures, such as 6-benzhydryl-4-methyl-2-(1H-benzoimidazol-2-yl)phenol derivatives, which have been investigated for their potential in light-emitting applications. researchgate.net The research trajectory for this compound would likely follow these paths, exploring its potential biological activities and its utility as a functional organic material.

Table 2: Physicochemical Data for this compound

| Property | Value |

|---|---|

| CAS Number | 113561-64-1 |

| Molecular Formula | C14H12N2O |

Interdisciplinary Research Perspectives on this compound

The structural features of this compound position it at the intersection of several scientific disciplines.

Medicinal Chemistry and Pharmacology : Building on the vast research into benzimidazole derivatives, this compound is a prime candidate for screening for various biological activities. researchgate.net Its structure suggests potential as an anticancer agent (given the cytotoxicity of related compounds), an antimicrobial, or an anti-inflammatory agent. mdpi.comnih.gov The methyl group on the benzimidazole ring may influence its metabolic stability and binding affinity to biological targets compared to its unmethylated counterpart.

Materials Science : The combination of the rigid, aromatic benzimidazole system with a phenolic group makes it an interesting candidate for the development of advanced materials. Analogues have been shown to exhibit aggregation-induced emission and interesting photoluminescence behavior, suggesting potential use in organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent probes. rsc.orgresearchgate.net The phenolic hydroxyl group also provides a site for polymerization or incorporation into larger polymer backbones to create materials with specific thermal or optical properties.

Coordination Chemistry : The nitrogen atoms of the imidazole ring and the oxygen of the phenol group can act as coordination sites for metal ions. This allows for the synthesis of metal-organic frameworks (MOFs) or discrete metal complexes with potential catalytic or magnetic properties.

The study of this compound and its analogues thus offers a rich field for interdisciplinary collaboration, bridging the gap between drug discovery and the design of novel functional materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(6-methyl-1H-benzimidazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-2-7-12-13(8-9)16-14(15-12)10-3-5-11(17)6-4-10/h2-8,17H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQLMFZCFVDANN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 6 Methyl 1h 1,3 Benzodiazol 2 Yl Phenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol. wpmucdn.comipb.pt Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (such as COSY, HSQC, and HMBC), a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the protons on the phenolic ring, the benzimidazole (B57391) core, the methyl group, and the exchangeable protons of the -OH and -NH groups. The aromatic region (typically δ 6.5-8.5 ppm) would show a complex pattern of signals corresponding to the seven aromatic protons. The methyl group protons would appear as a singlet in the aliphatic region (around δ 2.2-2.5 ppm). The phenolic hydroxyl and imidazole (B134444) N-H protons are expected to appear as broad singlets at lower fields, with their chemical shifts being sensitive to solvent and concentration. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment. The spectrum of this compound would display signals for all 14 carbon atoms. The carbon of the methyl group would resonate at a high field (around δ 20-25 ppm), while the aromatic and imidazole carbons would appear between δ 100-160 ppm. researchgate.net The quaternary carbon attached to the hydroxyl group and the C2 carbon of the imidazole ring are typically observed at the lower end of this range. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar benzimidazole and phenol (B47542) structures. rsc.orgrsc.orgnih.gov

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.4 | ~21 |

| Phenolic -OH | >9.0 (broad) | - |

| Imidazole -NH | >12.0 (broad) | - |

| Aromatic Protons (7H) | 6.9 - 8.2 (multiplets) | - |

| Aromatic & Imidazole Carbons | - | 110 - 160 |

| C2 (Imidazole) | - | ~151 |

| C4' (Phenol, C-OH) | - | ~158 |

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. researchgate.net

Key vibrational frequencies expected in the spectrum include:

O-H and N-H Stretching: Broad absorption bands in the region of 3400-3200 cm⁻¹ are characteristic of the phenolic O-H and imidazole N-H stretching vibrations, often overlapping.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) correspond to the stretching vibrations of the C-H bonds on the aromatic rings. nist.gov

Aliphatic C-H Stretching: Absorptions in the 2950-2850 cm⁻¹ range are due to the C-H stretching of the methyl group. nist.gov

C=N and C=C Stretching: The region between 1650-1450 cm⁻¹ is complex, containing multiple bands arising from the C=N stretching of the imidazole ring and the C=C stretching vibrations within the aromatic systems.

C-O Stretching: A distinct band for the phenolic C-O stretching vibration is expected around 1250-1200 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear as strong bands in the 900-675 cm⁻¹ region, and their specific positions can help confirm the substitution patterns on the aromatic rings.

Table 2: Characteristic FTIR Absorption Bands for this compound Data compiled from spectral information of analogous functional groups. nist.govnist.govderpharmachemica.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Phenol O-H / Imidazole N-H | Stretching (broad) | 3400 - 3200 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (Methyl) | Stretching | 2950 - 2850 |

| Imidazole C=N / Aromatic C=C | Stretching | 1650 - 1450 |

| Phenol C-O | Stretching | 1250 - 1200 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

Mass Spectrometry (MS) for Compound Analysis and Purity Assessment

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the confirmation of its chemical formula (C₁₄H₁₂N₂O).

The calculated monoisotopic mass of this compound is approximately 224.0950 Da. The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

Analysis of the fragmentation pattern provides further structural confirmation. Plausible fragmentation pathways for this compound could involve the loss of a methyl radical (•CH₃) or cleavage of the bond linking the phenol and benzimidazole rings, leading to characteristic fragment ions that can be used to piece together the molecular structure. MS is also highly sensitive for detecting impurities, which would appear as additional peaks in the spectrum, making it an excellent tool for purity assessment.

Chromatographic Techniques for Separation and Quantification in Research Studies

Chromatographic methods are essential for the separation of this compound from reaction mixtures, its purification, and its quantification in analytical studies.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and quantification of non-volatile compounds like this compound. nih.gov Reversed-phase HPLC is typically the method of choice.

A standard HPLC method would involve:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, providing a nonpolar stationary phase for effective separation based on hydrophobicity. nih.gov

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing a small amount of acid like formic or phosphoric acid to ensure good peak shape) is employed. sielc.com

Detection: A UV detector is highly effective, as the conjugated aromatic system of the molecule results in strong absorbance in the UV region (typically 254-320 nm). A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, enhancing selectivity. nih.gov

This method allows for the determination of the compound's purity by detecting and quantifying any impurities or byproducts. nih.gov It is also the standard for creating calibration curves to quantify the compound's concentration in various samples.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful combination for separating and identifying volatile and thermally stable compounds. who.int For a compound like this compound, which contains polar -OH and -NH groups, direct analysis by GC can be challenging due to its relatively low volatility and potential for thermal degradation or adsorption on the column.

To overcome this, derivatization is often employed. The active hydrogens of the hydroxyl and amine groups can be replaced with nonpolar groups, such as by silylation with reagents like Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis.

Once separated by the GC column, the compound enters the mass spectrometer, which serves as a highly specific detector. The resulting mass spectrum provides a "fingerprint" that confirms the identity of the analyte and helps in the characterization of any impurities or side products formed during its synthesis. researchgate.netekb.egsemanticscholar.org

Structure Activity Relationship Sar Analyses of 4 6 Methyl 1h 1,3 Benzodiazol 2 Yl Phenol Derivatives

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol derivatives can be significantly modulated by altering the substituents on both the phenol (B47542) and benzimidazole (B57391) rings. Research on structurally related 2-(hydroxyphenyl)benzimidazoles and other 2-phenylbenzimidazoles has provided valuable insights into these relationships.

Substitutions on the Phenolic Ring: The position and nature of substituents on the phenolic moiety are critical. For instance, in a series of 2-(2-hydroxyphenyl)benzimidazoles evaluated for antibacterial activity against bacteria associated with periodontal diseases, the presence and location of halogen atoms on the phenol ring were found to influence potency. nih.gov Similarly, studies on other benzimidazole derivatives have shown that electron-withdrawing or electron-donating groups on the phenyl ring can impact anticancer and antimicrobial activities. For example, in a series of 2-phenylbenzimidazole-4-carboxamides, substitutions on the phenyl ring were explored for their effect on antitumor activity. nih.gov

Substitutions on the Benzimidazole Ring: Modifications on the benzimidazole core, including the methyl group at the 6-position and the nitrogen atoms, are pivotal. The methyl group at the 6-position of the benzimidazole ring influences the electronic and steric properties of the molecule, which can affect its binding to biological targets. Furthermore, N-alkylation of the benzimidazole core has been shown to be a viable strategy for diversification and optimization of biological activity. In a study of N,2,6-trisubstituted 1H-benzimidazole derivatives, variations at the N-1 and C-6 positions led to compounds with potent antibacterial and anticancer activities. mdpi.com For example, a derivative with a 4-chlorophenyl group at C-2, a methyl group at C-6, and an N-benzyl group showed significant antimicrobial activity. mdpi.com

The following interactive table summarizes the impact of various substituents on the biological activity of benzimidazole derivatives, based on findings from related structures.

| Compound Series | Substituent Modification | Observed Biological Activity | Reference |

| 2-(2-hydroxyphenyl)benzimidazoles | Halogen substitution on the phenol ring | Antibacterial activity against periodontal pathogens | nih.gov |

| N,2,6-trisubstituted 1H-benzimidazoles | N-benzyl and 4-chlorophenyl at C-2 | Potent antibacterial and anticancer activity | mdpi.com |

| 2-phenylbenzimidazole-4-carboxamides | Substituents on the phenyl ring | Antitumor activity | nih.gov |

| 4-(1H-benzimidazol-2-yl)benzene-1,3-diols | Modifications on both benzimidazole and resorcinol (B1680541) rings | Acetylcholinesterase and Butyrylcholinesterase inhibition | nih.gov |

Role of Core Scaffold Modifications in Eliciting Specific Activities

Alterations to the core benzimidazole-phenol scaffold can lead to derivatives with distinct biological activities. This can involve replacing the benzimidazole ring with other heterocyclic systems or modifying the linkage between the two aromatic rings.

While specific data on core scaffold modifications of this compound is limited, studies on related benzimidazole structures provide valuable insights. For instance, the fusion of additional rings to the benzimidazole nucleus can create tricyclic and tetracyclic systems with unique pharmacological profiles. nih.gov The linkage between the phenyl and benzimidazole rings is also a critical determinant of activity. Replacing the direct C-C bond with more flexible linkers, such as a methylene (B1212753) group in 4-((1H-benzo[d]imidazol-2-yl)methyl)phenol derivatives, can alter the conformational freedom of the molecule and its interaction with target proteins. arabjchem.org

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For 2-phenylbenzimidazole (B57529) derivatives, pharmacophore models often highlight the importance of hydrogen bond donors and acceptors, aromatic regions, and hydrophobic features. dovepress.com

A typical pharmacophore model for a benzimidazole-based inhibitor might include:

A hydrogen bond donor: The N-H group of the benzimidazole ring.

A hydrogen bond acceptor: The nitrogen atom at position 3 of the benzimidazole and the hydroxyl group of the phenol.

Two aromatic rings: The benzimidazole and the phenol rings, which can engage in π-π stacking interactions with aromatic residues in a binding site.

A hydrophobic feature: The methyl group on the benzimidazole ring.

These models serve as valuable tools in virtual screening campaigns to identify new lead compounds and in guiding the design of novel derivatives with improved potency and selectivity. The design of new anticancer agents based on the 2-phenyl benzimidazole scaffold, for example, has utilized these principles to develop potent VEGFR-2 inhibitors. nih.govacs.org

Correlation of Molecular Features with Binding Affinities and Efficacy in Research Models

The biological efficacy of this compound derivatives is directly related to their binding affinity for specific molecular targets. Molecular docking studies are frequently employed to predict and rationalize the binding modes of these compounds within the active sites of enzymes or receptors. mdpi.com

For instance, in the context of anticancer activity, derivatives of 2-phenylbenzimidazole have been shown to target various enzymes, including DNA topoisomerases, vascular endothelial growth factor receptor 2 (VEGFR-2), and poly (ADP-ribose) polymerase (PARP-1). nih.govnih.govnih.gov Molecular docking studies of 2-phenyl benzimidazole derivatives targeting VEGFR-2 have revealed key interactions with amino acid residues in the ATP-binding pocket, such as hydrogen bonds with Cys919 and Asp1046, and hydrophobic interactions with other residues. acs.org

The following table presents a summary of molecular docking results for related benzimidazole derivatives, illustrating the correlation between molecular interactions and inhibitory activity.

| Compound Class | Target Enzyme | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| 2-Phenyl Benzimidazole Derivatives | VEGFR-2 | Cys919, Asp1046 | Not specified | acs.org |

| 4-(1H-benzimidazol-2-yl)benzene-1,3-diols | Acetylcholinesterase | Trp84, Tyr334 | Not specified | nih.gov |

| Substituted 1H-benzimidazoles | DNA Topoisomerase I | Not specified | Not specified | nih.gov |

These computational predictions, when correlated with experimental data, provide a powerful framework for understanding the SAR of this class of compounds and for the rational design of new derivatives with enhanced therapeutic potential. The planarity of the 2-phenylbenzimidazole system is often crucial for effective intercalation or binding within planar regions of biological macromolecules. nih.gov

Advanced Research Applications and Future Perspectives of 4 6 Methyl 1h 1,3 Benzodiazol 2 Yl Phenol

Development as Fluorescent Probes and Biological Stains in Research

The structural backbone of 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol is closely related to 2-(2-hydroxyphenyl)benzimidazole (HPBI), a class of compounds well-known for their unique photophysical properties. These molecules often exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon where a proton is transferred from the phenolic hydroxyl group to the nitrogen atom of the imidazole (B134444) ring upon photoexcitation. researchgate.net This process results in the formation of a transient keto-tautomer that is responsible for a characteristic fluorescence emission with an unusually large Stokes shift (a significant separation between the absorption and emission maxima). researchgate.net

This large Stokes shift is highly advantageous for fluorescent probes and biological stains as it minimizes self-quenching and reduces interference from background autofluorescence in complex biological samples. Research on HPBI and its analogues has demonstrated their potential as fluorescent probes for detecting metal ions and as ultraviolet stabilizers in polymers. researchgate.net For instance, the fluorescence of some benzimidazole (B57391) derivatives is sensitive to the surrounding solvent environment and pH, a property that can be harnessed for sensing applications. researchgate.net

The development of this compound as a fluorescent probe would involve characterizing its specific absorption and emission spectra, quantum yield, and sensitivity to environmental factors. The methyl group at the 6-position could subtly modulate the electronic properties and photostability of the fluorophore, potentially enhancing its performance for specific applications in cellular imaging and biochemical assays.

| Property | Significance in Fluorescent Probes | Reference |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Leads to a large Stokes shift, reducing signal overlap and background noise. | researchgate.net |

| Large Stokes Shift | Minimizes self-absorption and autofluorescence, improving signal-to-noise ratio in biological imaging. | researchgate.netnih.gov |

| Environmental Sensitivity | Fluorescence can change in response to pH, polarity, or the presence of specific analytes (e.g., metal ions), enabling sensing applications. | researchgate.net |

| Photostability | Resistance to photobleaching allows for longer imaging times and more reliable quantification. | nih.gov |

Potential as Chemical Biology Tools for Target Identification

Chemical biology tools, or chemical probes, are small molecules designed to interact with high affinity and specificity towards a particular biological target, such as a protein. nih.gov These probes are instrumental in elucidating the physiological and pathological roles of their target proteins. For a compound to be considered a high-quality chemical probe, it typically needs to demonstrate high potency (affinity below 100 nM) and selectivity (at least tenfold over related targets). nih.gov

The benzimidazole scaffold is a cornerstone in medicinal chemistry, and its derivatives are known to interact with a wide array of biological targets. nih.govresearchgate.net This history suggests that this compound could serve as a foundational structure for developing novel chemical probes. By functionalizing the phenol (B47542) or benzimidazole rings with reactive groups or affinity tags (like biotin (B1667282) or a clickable alkyne), the molecule could be converted into a tool for "pull-down" experiments or activity-based protein profiling to identify its binding partners within a cell lysate. Such studies are critical for understanding a compound's mechanism of action and for validating new drug targets.

Integration into Rational Drug Design Platforms (Preclinical Focus)

The benzimidazole ring is considered a "privileged scaffold" due to its ability to bind to a multitude of biological targets, leading to a wide spectrum of therapeutic effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. nih.govcbijournal.com Numerous clinically approved drugs, such as the proton-pump inhibitors omeprazole (B731) and lansoprazole, and the anthelmintic agent albendazole, feature this core structure. nih.gov

In rational drug design, this compound serves as an attractive starting point or fragment. The key structural features that contribute to its utility include:

Hydrogen Bonding Capability: The phenol -OH group and the imidazole -NH group can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein active sites. nih.gov

Aromatic System: The planar, aromatic rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in target proteins. nih.gov

Tunable Properties: The core structure can be readily modified at multiple positions to optimize potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). The existing methyl group, for example, can influence metabolic stability and binding affinity.

A preclinical drug design program centered on this scaffold would involve synthesizing a library of analogues with diverse substituents and evaluating their activity against specific disease targets. For instance, guided by computational modeling, a recent study identified a related 2-benzoxazol-2-yl-phenol scaffold as a promising inhibitor for the epigenetic enzyme JMJD3, showcasing the power of this rational approach. researchgate.net

Exploration in Materials Science for Advanced Functional Materials

The unique photophysical properties of benzodiazolyl phenols, particularly their strong fluorescence and UV-absorbing characteristics stemming from the ESIPT mechanism, make them promising candidates for incorporation into advanced functional materials. researchgate.net In materials science, these molecules could be utilized as:

UV Stabilizers: When blended with polymers, they can absorb harmful UV radiation and dissipate the energy harmlessly as heat or visible light, thereby preventing photodegradation and extending the material's lifespan. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of some benzimidazole derivatives suggest their potential use as emissive materials or dopants in the emissive layer of OLEDs. researchgate.net

Fluorescent Sensors: The sensitivity of the fluorescence to the local environment could be exploited to create materials that change their optical properties in response to external stimuli such as chemicals, temperature, or mechanical stress.

Research in this area would focus on synthesizing polymerizable versions of this compound or dispersing it within various host matrices to create novel composites with enhanced optical and protective properties.

Unexplored Biological Targets and Mechanistic Pathways

While the broader benzimidazole class is known for a wide range of biological activities, the specific targets and mechanisms of this compound are largely unexplored. ekb.eg The compound's structural similarity to natural purines allows it to interact with a diverse set of biomolecules. arabjchem.org Known biological activities associated with the benzimidazole scaffold provide a roadmap for future investigation.

Potential Therapeutic Areas for Exploration:

| Therapeutic Area | Known Benzimidazole Targets/Activities | Reference |

|---|---|---|

| Oncology | Inhibition of kinases, tubulin polymerization, and topoisomerases. | researchgate.netnih.gov |

| Infectious Diseases | Antimicrobial and antifungal activity through various mechanisms. | researchgate.netrsc.org |

| Virology | Inhibition of viral polymerases and other essential viral enzymes. | nih.govnih.gov |

| Inflammation | Modulation of inflammatory pathways such as cyclooxygenase (COX). | nih.govnih.gov |

High-throughput screening of this compound against large panels of kinases, proteases, and other enzymes, as well as phenotypic screening in various disease models (e.g., cancer cell lines, microbial cultures), could uncover novel biological activities and mechanistic pathways. The specific substitution pattern may confer unique selectivity for previously unknown targets.

Methodological Advancements in Synthesis and Computational Studies

Synthesis: The primary and most established method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. researchgate.net For this compound, this would typically involve the reaction of 4-methyl-1,2-phenylenediamine with 4-hydroxybenzoic acid. An alternative route involves the condensation of the diamine with an aldehyde (4-hydroxybenzaldehyde), followed by an oxidation step. researchgate.net

Modern advancements in synthetic methodology focus on improving efficiency, yield, and environmental sustainability. These include the use of:

Microwave-assisted synthesis to dramatically reduce reaction times. semanticscholar.org

Novel catalysts, such as nanoparticles or ionic liquids, to improve yields and facilitate milder reaction conditions. researchgate.net

Solvent-free or "green" solvent conditions to minimize environmental impact. researchgate.net

Computational Studies: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the properties of molecules like this compound. nih.govnih.gov DFT calculations can be used to:

Determine the optimized three-dimensional geometry and conformational preferences. researchgate.net

Predict spectroscopic properties, such as vibrational frequencies (IR/Raman) and NMR chemical shifts, to aid in structural confirmation. researchgate.net

Analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to understand reactivity and photophysical properties. nih.gov

Simulate molecular electrostatic potential (MESP) maps to identify regions of the molecule that are likely to engage in intermolecular interactions. researchgate.net

Perform molecular docking simulations to predict how the molecule might bind to the active site of a target protein, guiding rational drug design efforts. researchgate.net

These computational approaches provide invaluable insights that complement experimental work, accelerating the research and development process.

Strategic Directions for Future Research on Benzodiazolyl Phenols

The benzodiazolyl phenol scaffold, exemplified by this compound, remains a fertile ground for scientific discovery. Future research should be strategically directed towards several key areas:

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive library of analogues should be synthesized to systematically probe the effects of substituents on both the benzimidazole and phenol rings. This will be crucial for optimizing activity for any given application, whether it be therapeutic potency or fluorescent properties.

Development of Selective Probes: Efforts should focus on transforming promising scaffolds into highly selective chemical probes for specific, validated biological targets. This will provide critical tools for the broader biology community.

Advanced Materials Integration: Research should explore the covalent incorporation of these chromophores into polymer backbones to create new materials with robust, built-in functionality (e.g., UV protection, intrinsic fluorescence).

Multi-Target Drug Design: Given the scaffold's promiscuity, there is an opportunity to design multi-target ligands, which can be particularly effective for complex diseases like cancer or neurodegenerative disorders.

Unbiased Target Discovery: Employing modern chemical proteomics and phenotypic screening approaches can help uncover entirely new biological targets and therapeutic indications for this class of compounds, moving beyond the known activities of the benzimidazole family.

By pursuing these strategic directions, the scientific community can fully unlock the potential of this compound and related structures, paving the way for new discoveries in medicine, biology, and materials science.

Q & A

Basic Synthesis and Characterization

Q: What are the common synthetic routes for preparing 4-(6-methyl-1H-1,3-benzodiazol-2-yl)phenol, and how are intermediates validated? A:

- Route 1: Condensation reactions between substituted benzimidazoles and phenolic derivatives. For example, Mannich reactions with diaza-crown ethers or pyrazole-containing precursors under basic conditions (e.g., KOH/EtOH) yield benzodiazol-phenol hybrids .

- Intermediate Validation: Use IR spectroscopy to confirm imine (C=N) stretching (~1610 cm⁻¹) and hydroxyl (O–H) bands (~3400 cm⁻¹). LC-MS monitors reaction progress, with intermediates characterized via (e.g., aromatic protons at δ 6.4–8.3 ppm) .

Structural Elucidation

Q: How is the crystal structure of this compound determined, and what key parameters are observed? A:

- Method: Single-crystal X-ray diffraction (SC-XRD) at 298 K with Mo-Kα radiation. Refinement software (e.g., SHELX) resolves bond lengths and angles.

- Key Data:

- Validation: R-factor < 0.06 and data-to-parameter ratio > 15 ensure reliability .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yields of benzodiazol-phenol derivatives? A:

- Catalyst Screening: Transition metals (e.g., Cu or Pd) enhance coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds). achieved 84% yield using 3-(1H-imidazol-1-yl)propan-1-amine under solvent-free conditions .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while methanol aids in precipitation for purification .

- DoE (Design of Experiments): Vary temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 h) to identify optimal parameters via response surface methodology .

Contradictory Spectroscopic Data

Q: How should researchers address discrepancies in signals for similar benzodiazol-phenol derivatives? A:

- Source of Variation: Substituent electronic effects (e.g., electron-withdrawing groups deshield aromatic protons) and solvent polarity (CDCl₃ vs. DMSO-d₆).

- Resolution Strategies:

Computational Modeling

Q: How can DFT studies complement experimental data for this compound? A:

Biological Activity Profiling

Q: What methodologies are used to evaluate the bioactivity of benzodiazol-phenol derivatives? A:

- In Vitro Assays:

- Docking Studies: AutoDock Vina predicts binding poses (e.g., interactions with receptor active sites via hydrogen bonds and π-π stacking) .

Stability and Degradation

Q: How does the stability of this compound vary under different storage conditions? A:

- Accelerated Stability Testing:

- Recommendations: Store in amber vials at –20°C under inert atmosphere (N₂) .

Reproducibility Challenges

Q: What factors contribute to irreproducible yields in scaled-up syntheses? A:

- Critical Variables:

- Mitigation: Pre-dry solvents (molecular sieves) and validate intermediates at each step via TLC .

Advanced Analytical Techniques

Q: Which hyphenated techniques are most effective for impurity profiling? A:

- LC-QTOF-MS: Identifies low-abundance impurities (e.g., de-methylated byproducts) with high mass accuracy (< 5 ppm error) .

- HSQC NMR: Correlates - signals to resolve structural ambiguities in complex mixtures .

Mechanistic Studies

Q: How can kinetic isotope effects (KIEs) elucidate the reaction mechanism of benzodiazol-phenol formation? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.